molecular formula C12H12N4 B14390461 1-(Quinolin-5-yl)-4,5-dihydro-1H-pyrazol-3-amine CAS No. 88164-51-6

1-(Quinolin-5-yl)-4,5-dihydro-1H-pyrazol-3-amine

Cat. No.: B14390461
CAS No.: 88164-51-6
M. Wt: 212.25 g/mol
InChI Key: ZGFKRXZFGLLVRI-UHFFFAOYSA-N
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Description

1-(Quinolin-5-yl)-4,5-dihydro-1H-pyrazol-3-amine is a heterocyclic compound that features a quinoline ring fused with a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

The synthesis of 1-(Quinolin-5-yl)-4,5-dihydro-1H-pyrazol-3-amine typically involves the reaction of quinoline derivatives with hydrazine and other reagents under controlled conditions. One common method includes the following steps:

    Starting Material: Quinoline-5-carbaldehyde is used as the starting material.

    Hydrazine Reaction: The quinoline-5-carbaldehyde is reacted with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the pyrazole ring, resulting in the formation of this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(Quinolin-5-yl)-4,5-dihydro-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline-5-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations.

Mechanism of Action

The mechanism of action of 1-(Quinolin-5-yl)-4,5-dihydro-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in anticancer research, the compound has been shown to inhibit the activity of certain kinases involved in cell proliferation and survival pathways . This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth.

Comparison with Similar Compounds

1-(Quinolin-5-yl)-4,5-dihydro-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

Properties

CAS No.

88164-51-6

Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

IUPAC Name

2-quinolin-5-yl-3,4-dihydropyrazol-5-amine

InChI

InChI=1S/C12H12N4/c13-12-6-8-16(15-12)11-5-1-4-10-9(11)3-2-7-14-10/h1-5,7H,6,8H2,(H2,13,15)

InChI Key

ZGFKRXZFGLLVRI-UHFFFAOYSA-N

Canonical SMILES

C1CN(N=C1N)C2=CC=CC3=C2C=CC=N3

Origin of Product

United States

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